molecular formula C14H11BrN2O2S B2784982 4-bromo-N-(1-methyl-2-oxoindolin-5-yl)thiophene-2-carboxamide CAS No. 1448070-18-5

4-bromo-N-(1-methyl-2-oxoindolin-5-yl)thiophene-2-carboxamide

Cat. No.: B2784982
CAS No.: 1448070-18-5
M. Wt: 351.22
InChI Key: LSRLDJMVZRYMSC-UHFFFAOYSA-N
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Description

4-bromo-N-(1-methyl-2-oxoindolin-5-yl)thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications .

Biological Activity

4-Bromo-N-(1-methyl-2-oxoindolin-5-yl)thiophene-2-carboxamide is a synthetic compound belonging to the class of indole derivatives. This class has been widely studied for its diverse biological activities, including anticancer properties. The compound's structure combines the indole core with a thiophene moiety, which may contribute to its unique biological profile.

Target Enzymes : The primary target of this compound is the caspase-3 enzyme , which plays a crucial role in the apoptotic pathways of cells. By activating procaspase-3, this compound can induce apoptosis in cancer cells, making it a potential therapeutic agent against various malignancies.

Biochemical Pathways : The compound affects apoptotic pathways, leading to significant cytotoxicity against several human cancer cell lines, including:

  • Colon cancer : SW620
  • Prostate cancer : PC-3
  • Lung cancer : NCI-H23

The biochemical properties of this compound are largely influenced by its indole nucleus, which has a high affinity for multiple receptors. This interaction can result in various cellular effects, including:

  • Inhibition or activation of enzymes
  • Modulation of gene expression
  • Potential anti-inflammatory and antimicrobial activities

Research Findings

Recent studies have shown that this compound exhibits notable cytotoxic effects. For instance, in vitro assays demonstrated that this compound significantly inhibited the proliferation of cancer cell lines at nanomolar concentrations.

Case Studies

  • Cytotoxicity Assays : In a study assessing the antiproliferative activity of various compounds, this compound showed promising results with IC50 values in the low micromolar range against SW620 and PC-3 cell lines.
  • Mechanistic Studies : Further investigations into its mechanism revealed that the compound induces cell cycle arrest and apoptosis in treated cells, as evidenced by flow cytometry analyses.

Comparative Analysis

To understand the unique properties of this compound, it is beneficial to compare it with other indole derivatives:

Compound NameStructure TypeNotable Activity
Indole-3-acetic acidPlant hormoneGrowth regulation in plants
Indole-3-carbinolAnticancer agentInduces apoptosis in breast cancer cells
5-BromoindoleOrganic synthesisVarious applications in medicinal chemistry

Preparation Methods

The synthesis of this compound typically involves:

  • Formation of the Indole Core : Utilizing Fischer indole synthesis.
  • Bromination : Introducing bromine using N-bromosuccinimide (NBS).
  • Coupling Reaction : Reacting the brominated indole with thiophene-2-carboxylic acid using coupling reagents like EDCI and HOBt.

Properties

IUPAC Name

4-bromo-N-(1-methyl-2-oxo-3H-indol-5-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN2O2S/c1-17-11-3-2-10(4-8(11)5-13(17)18)16-14(19)12-6-9(15)7-20-12/h2-4,6-7H,5H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSRLDJMVZRYMSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC2=C1C=CC(=C2)NC(=O)C3=CC(=CS3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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